![molecular formula C34H29NO6 B613463 (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid CAS No. 200616-18-8](/img/structure/B613463.png)
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid
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Overview
Description
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C34H29NO6 and its molecular weight is 547.61. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Formation
Fmoc-Glu-OFm can be used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The hydrogels formed by Fmoc-Glu-OFm can be used in tissue engineering. For example, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Biomedical Applications
Fmoc-Glu-OFm can be used in various biomedical applications. For instance, self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have been proposed for potential biomedical applications .
pH-Controlled Ambidextrous Gelation
Fmoc-Glu-OFm exhibits pH-controlled ambidextrous gelation, which is significant among the gelators. This means it can form both hydrogels at different pH values and organogels .
High Thermal Stability
Fmoc-Glu-OFm has high thermal stability, even at low minimum hydrogelation concentration (0.1 wt%), which makes it suitable for applications that require stability under high temperatures .
Drug Delivery
Fmoc-Glu-OFm can be used as a drug carrier. The hydrogels formed by Fmoc-Glu-OFm can encapsulate drugs and release them in a controlled manner .
Dye Removal Properties
Fmoc-Glu-OFm has dye removal properties. This makes it useful in applications that require the removal of dyes from solutions .
Cell Viability
Fmoc-Glu-OFm shows cell viability to the selected cell type. This means it can support the growth and proliferation of specific types of cells .
Mechanism of Action
Target of Action
Fmoc-Glu-OFm, also known as (4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group in the peptide chain .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents the amine from reacting with other groups during the synthesis process .
Biochemical Pathways
The Fmoc group plays a crucial role in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the sequential addition of amino acids to the peptide chain . Once the peptide synthesis is complete, the Fmoc group is removed, unmasking the primary amine .
Result of Action
The primary result of Fmoc-Glu-OFm’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, Fmoc-Glu-OFm helps ensure that the peptide chain is assembled correctly .
Action Environment
The action of Fmoc-Glu-OFm is influenced by the chemical environment during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of other reactive groups can affect the stability and efficacy of Fmoc-Glu-OFm in peptide synthesis .
properties
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-HKBQPEDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid |
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